molecular formula C12H16N4O B6952141 N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-3-ylethanamine

N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-3-ylethanamine

Cat. No.: B6952141
M. Wt: 232.28 g/mol
InChI Key: VMXGQQKMDCSBEG-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-3-ylethanamine is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the pyridine ring further enhances its chemical reactivity and potential for various applications.

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-9(11-5-4-6-13-7-11)16(3)8-12-15-14-10(2)17-12/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXGQQKMDCSBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN(C)C(C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-3-ylethanamine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the pyridine ring, depending on the conditions. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Halogenation or nitration reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-3-ylethanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The oxadiazole ring is known for its antimicrobial, antifungal, and anticancer properties . Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as drugs. The combination of the oxadiazole and pyridine rings can lead to compounds with enhanced pharmacological properties, such as improved bioavailability and target specificity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-3-ylethanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The pyridine ring can enhance binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-2-ylethanamine
  • N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-4-ylethanamine

Uniqueness

N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-3-ylethanamine is unique due to the specific positioning of the oxadiazole and pyridine rings. This configuration can lead to distinct chemical reactivity and biological activity compared to its isomers. The presence of the methyl group at the 5-position of the oxadiazole ring further differentiates it from other similar compounds, potentially enhancing its stability and reactivity.

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